molecular formula C8H9NO4 B3055369 1-(5-Nitrofuran-2-yl)butan-1-one CAS No. 64258-96-4

1-(5-Nitrofuran-2-yl)butan-1-one

Cat. No.: B3055369
CAS No.: 64258-96-4
M. Wt: 183.16 g/mol
InChI Key: JVMWZDLTKZXPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitrofuran-2-yl)butan-1-one (CAS 64258-96-4) is a chemical compound belonging to the nitrofuran class, characterized by the molecular formula C 8 H 9 NO 4 and an average molecular weight of 183.16 g/mol . Its structure features a 5-nitrofuran "warhead," a pharmacophore known for its potent biological activity, linked to a butan-1-one chain . This compound serves as a valuable building block and intermediate in medicinal chemistry for the design and synthesis of novel antimicrobial agents . Researchers are exploring nitrofuran derivatives to address the global challenge of antibiotic-resistant pathogens, including members of the ESKAPE panel and Mycobacterium tuberculosis . The antibacterial mechanism of nitrofurans is characterized by their role as prodrugs. They are activated by bacterial nitroreductase enzymes, which catalyze the reduction of the nitro group on the furan ring . This reduction process generates highly reactive intermediates that can cause multiple cytotoxic effects in bacterial cells, including DNA damage, inhibition of vital biosynthesis pathways, and induction of oxidative stress, ultimately leading to cell death . The specific side chain at the C2 position of the furan ring, which can be modified using intermediates like 1-(5-Nitrofuran-2-yl)butan-1-one, is a key determinant of a compound's selectivity, potency, and spectrum of activity, allowing researchers to fine-tune molecules for targeted applications . Ongoing research efforts continue to highlight the nitrofuran scaffold as a promising starting point for developing precision antibiotics with improved selectivity and efficacy against drug-resistant bacteria . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

64258-96-4

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

1-(5-nitrofuran-2-yl)butan-1-one

InChI

InChI=1S/C8H9NO4/c1-2-3-6(10)7-4-5-8(13-7)9(11)12/h4-5H,2-3H2,1H3

InChI Key

JVMWZDLTKZXPRE-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCCC(=O)C1=CC=C(O1)[N+](=O)[O-]

Other CAS No.

64258-96-4

Origin of Product

United States

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "1-(5-Nitrofuran-2-yl)butan-1-one":

Antitubercular Activity:

  • Tetracyclic nitrofuran isoxazolines have been designed and synthesized as antituberculosis agents with improved pharmacokinetic properties .
  • Many derivatives with diverse biological activities, including anti-tubercular agents, have a 5-nitrofuranyl scaffold .
  • Nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis cell lines .

Antimicrobial Properties:

  • Some derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
  • One study evaluated a compound's efficacy against human scirrhous gastric carcinoma cells, demonstrating a concentration-dependent inhibition of cell proliferation.
  • A nitrofuranyl-pyrazolopyrimidine compound was found to have antibacterial activity. In vivo studies of the compound in mice infected with Staphylococcus aureus showed a reduction in bacterial load in the kidneys and lungs .

Anticancer Activity:

  • N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has shown potential as an anticancer agent, with research indicating cytotoxic effects against various cancer cell lines, including breast cancer and gastric carcinoma cell lines.
  • Administration of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride resulted in tumor size reduction and improved survival rates in murine models of cancer.
  • A study demonstrated that N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.

Other Biological Activities:

  • N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.
  • Certain piperazine derivatives related to N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride have shown promise in treating conditions like sleep apnea.
  • Compounds with structures similar to N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride demonstrated significant antioxidant activity, suggesting their potential role in preventing oxidative stress-related diseases.
  • Nitrofurantoin is used to treat urinary tract infections, and nifurtimox is used for the treatment of Chagas disease .

Pharmacokinetics:

  • Studies of tetracyclic nitrofuran isoxazolines found that the addition of solubilizing and metabolically blocked outer rings improved solubility and decreased protein binding .
  • Some compounds demonstrated a significantly longer half-life, higher volume of distribution, and good tolerability .

Toxicity:

  • Testing of hybrid analogs combining hydrazones and quinolines against Vero cells (African green monkey kidney cells) indicated low toxicity of these compounds against these cells, suggesting good selectivity could be achieved .
  • A nitrofuranyl-pyrazolopyrimidine compound did not have a cytotoxic effect up to 50 μg ml−1 concentrations on HepG2 cell lines .

Relevance of Nitrofurans:

  • 5-Nitrofurans and related compounds have been investigated for carcinogenicity .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Compounds with halogen or methyl substituents on the furan ring demonstrate distinct electronic and steric effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
1-(5-Nitrofuran-2-yl)butan-1-one C₈H₇NO₄ 197.15 -NO₂ (electron-withdrawing) High polarity, potential antimicrobial activity
1-(5-Bromofuran-2-yl)butan-1-one C₈H₉BrO₂ 233.06 -Br (moderately electron-withdrawing) Enhanced stability in coupling reactions
1-(5-Methylfuran-2-yl)butan-1-one C₉H₁₂O₂ 152.19 -CH₃ (electron-donating) Increased lipophilicity, used in C–H functionalization

Key Insights :

  • The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or redox reactions .
  • Bromo and methyl substituents alter solubility and reactivity, with bromine offering a handle for further cross-coupling reactions .

Heterocycle Replacements: Thiophene vs. Furan

Replacing the furan ring with thiophene modifies aromaticity and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Properties References
1-(5-Bromothien-2-yl)butan-1-one C₈H₉BrOS 233.13 Thiophene Higher thermal stability, sulfur-mediated coordination
1-(5-Chlorothien-2-yl)butan-1-one C₈H₉ClOS 188.67 Thiophene Compact structure, potential in polymer chemistry

Key Insights :

  • Thiophene’s sulfur atom enhances π-conjugation and metal-binding capacity, useful in materials science .
  • Chlorine substituents reduce steric bulk compared to nitro groups, favoring applications in catalysis .

Chain Length and Functional Group Modifications

Variations in the ketone chain or additional functional groups influence reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Modification Key Applications References
(E)-1-(4-Fluorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one C₁₃H₈FNO₄ 273.21 α,β-unsaturated ketone Fluorinated radiopharmaceuticals
3-(5-Nitro-2-furyl)-1-phenylprop-2-yn-1-one C₁₃H₇NO₄ 259.20 Propargyl ketone Click chemistry intermediates
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one C₁₅H₂₁NO₂ 247.33 Amino-substituted ketone Psychoactive substance (Eutylone)

Key Insights :

  • α,β-unsaturated ketones (e.g., propenones) are electrophilic, enabling Michael additions or Diels-Alder reactions .
  • Propargyl ketones serve as alkynylation reagents in synthetic chemistry .

Aromatic vs. Aliphatic Substituents

Replacing the nitrofuran with other aromatic systems alters electronic and steric profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Features References
1-(Pyridin-2-yl)butan-1-one C₉H₁₁NO 149.19 Pyridine Ligand in coordination chemistry
1-(4-Cyclohexylphenyl)butan-1-one C₁₆H₂₂O 230.35 Cyclohexyl-phenyl hybrid Hydrophobic building block

Key Insights :

  • Pyridine’s nitrogen atom enables hydrogen bonding and metal coordination, useful in catalysis .
  • Bulky cyclohexyl groups enhance steric hindrance, affecting reaction selectivity .

Q & A

Q. What are the recommended synthetic protocols for 1-(5-Nitrofuran-2-yl)butan-1-one to ensure reproducibility in academic research?

Methodological Answer:

  • Multi-step synthesis should include nitration of furan derivatives followed by ketone formation via Friedel-Crafts acylation or similar methods.
  • Characterize intermediates and final products using 1H^1H/13C^{13}C NMR for structural confirmation and HPLC (e.g., reverse-phase with Newcrom R1 columns) to assess purity .
  • Document experimental details rigorously, including solvent systems, catalysts, and reaction times, as per Beilstein Journal guidelines to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 1-(5-Nitrofuran-2-yl)butan-1-one?

Methodological Answer:

  • Reverse-phase HPLC : Use Newcrom R1 columns with mobile phases like acetonitrile/water (e.g., 70:30 v/v) and UV detection at 254 nm for purity analysis .
  • NMR Spectroscopy : Employ 1H^1H, 13C^{13}C, and DEPT NMR to resolve structural ambiguities, comparing shifts with analogous nitrofuran derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for similar ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing novel derivatives of 1-(5-Nitrofuran-2-yl)butan-1-one?

Methodological Answer:

  • Perform comparative NMR analysis with structurally related compounds (e.g., 4-MEAP or 4-MPB) to identify ppm shift discrepancies (<0.2 ppm tolerance) .
  • Use IR spectroscopy to confirm functional groups (e.g., nitro stretching bands near 1539 cm1^{-1}) and cross-validate with computational chemistry tools .
  • Replicate synthesis under controlled conditions to rule out impurities, referencing Beilstein guidelines for supplemental data documentation .

Q. What strategies are employed to investigate the structure-activity relationships (SAR) of 1-(5-Nitrofuran-2-yl)butan-1-one derivatives in pharmacological studies?

Methodological Answer:

  • Synthesize analogs with modifications to the nitro group, furan ring, or alkyl chain. For example, replace the nitro group with halogens or methoxy groups to assess electronic effects .
  • Test biological activity (e.g., antimicrobial or anticancer assays) and correlate results with computational docking studies to identify key pharmacophores.
  • Use HRMS and X-ray crystallography (if applicable) to confirm structural hypotheses, as seen in fluorene-based SAR studies .

Q. How should researchers design experiments to explore the electrochemical or photochemical reactivity of 1-(5-Nitrofuran-2-yl)butan-1-one under varying conditions?

Methodological Answer:

  • Oxidation/Reduction Studies : Apply oxidizing agents (e.g., CrO3_3) or reducing agents (e.g., LiAlH4_4) to probe ketone reactivity, monitoring products via HPLC .
  • Cyclization Reactions : Use catalysts like triphenylphosphine or triphenylbismuth to induce ring formation, as demonstrated in epoxy ketone cyclization .
  • Photochemical Activation : Expose the compound to UV light in inert solvents (e.g., THF) and analyze degradation products via GC-MS .

Q. What regulatory considerations must be addressed when synthesizing analogs of 1-(5-Nitrofuran-2-yl)butan-1-one with structural similarities to controlled substances?

Methodological Answer:

  • Screen analogs against controlled substance databases (e.g., Canadian Controlled Drugs and Substances Act) to identify regulated structural motifs, such as piperazine or cinnamyl derivatives .
  • Collaborate with institutional compliance offices to ensure adherence to legal frameworks for handling precursor chemicals.
  • Document synthesis intent and methodologies transparently in research protocols to avoid regulatory misinterpretation .

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